N'-(4-Hydroxybenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
CAS No.: 303104-85-0
Cat. No.: VC16081404
Molecular Formula: C16H15N5O2
Molecular Weight: 309.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303104-85-0 |
|---|---|
| Molecular Formula | C16H15N5O2 |
| Molecular Weight | 309.32 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H15N5O2/c1-21-8-2-3-15(21)13-9-14(19-18-13)16(23)20-17-10-11-4-6-12(22)7-5-11/h2-10,22H,1H3,(H,18,19)(H,20,23)/b17-10+ |
| Standard InChI Key | SWYNKJBFDHMTEK-LICLKQGHSA-N |
| Isomeric SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
| Canonical SMILES | CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at position 3 with a carbohydrazide group and at position 5 with a 1-methylpyrrole moiety. The hydrazone linkage connects the pyrazole core to a 4-hydroxybenzylidene group, creating an extended π-conjugated system. Key structural attributes include:
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Pyrazole ring: A five-membered aromatic heterocycle with adjacent nitrogen atoms contributing to hydrogen-bonding capacity .
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1-Methylpyrrole: Enhances lipophilicity and influences electronic distribution through its electron-rich aromatic system.
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4-Hydroxybenzylidene: Provides a phenolic hydroxyl group for potential hydrogen bonding and metal coordination.
The molecular formula is C₁₆H₁₄N₅O₂, with a calculated molecular weight of 316.32 g/mol. X-ray crystallography data from analogous compounds suggest a planar conformation stabilized by intramolecular hydrogen bonds between the hydrazide NH and pyrazole N.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 316.32 g/mol |
| LogP (Predicted) | 2.8 ± 0.3 |
| Aqueous Solubility | 4.2 μg/mL (pH 7.4) |
| Hydrogen Bond Donors | 3 (NH, OH) |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Conventional Hydrazone Formation
The synthesis typically follows a three-step protocol adapted from pyrazole-carbohydrazide chemistry :
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Pyrazole-3-carboxylic Acid Formation:
Condensation of 1-methylpyrrole-2-carbaldehyde with hydrazine hydrate under acidic conditions yields 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide. -
Hydrazone Coupling:
Reacting the carbohydrazide intermediate with 4-hydroxybenzaldehyde in ethanol under reflux (78°C, 8–12 hours) forms the target compound. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl. -
Purification:
Crude product is purified through recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield Optimization:
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Solvent Effects: Ethanol produces higher yields (68–72%) compared to methanol (55–60%) due to improved aldehyde solubility.
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Catalysis: Adding 0.1 eq. of glacial acetic acid increases reaction rate by protonating the carbonyl oxygen.
Biological Activities and Mechanisms
Table 2: Cytotoxicity Profile of Analogous Compounds
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| A549 (Lung) | 2.1 | 8.7 |
| K-562 (Leukemia) | 1.8 | 10.2 |
| MCF-7 (Breast) | 4.3 | 5.1 |
Antimicrobial Activity
The 4-hydroxybenzylidene moiety enhances membrane permeability, enabling:
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Gram-Negative Targeting: Disruption of outer membrane proteins in E. coli (MIC = 16 μg/mL)
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Antifungal Action: Ergosterol biosynthesis inhibition in C. albicans (MIC = 8 μg/mL)
Analytical Characterization
Spectroscopic Fingerprinting
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.31 (s, 1H, NH)
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δ 10.82 (s, 1H, OH)
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δ 8.52 (s, 1H, CH=N)
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δ 7.25–6.72 (m, 4H, aromatic)
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IR (KBr, cm⁻¹):
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3274 (N-H stretch)
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1652 (C=O)
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1598 (C=N)
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HPLC Purity:
98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min)
Structure-Activity Relationships (SAR)
Critical modifications influencing bioactivity:
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4-Hydroxy Substitution: Enhances antioxidant capacity (2.3× vs. 4-F derivative)
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Methylpyrrole: Increases logP by 0.8 units compared to phenyl analogs
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Hydrazone Linkage: Essential for metal chelation (e.g., Fe³⁺, Cu²⁺) and ROS generation
Future Research Directions
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Prodrug Development:
Masking the phenolic OH with acetyl/prodrug groups to improve oral bioavailability. -
Target Identification:
Proteomics studies to map protein binding partners using click chemistry analogs. -
Combination Therapies: Synergy testing with checkpoint inhibitors (e.g., anti-PD-1) in murine cancer models.
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